molecular formula C13H25NO5 B2570904 tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate CAS No. 1824163-90-7

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate

Cat. No.: B2570904
CAS No.: 1824163-90-7
M. Wt: 275.345
InChI Key: OHUHJOQGBBBLLU-UHFFFAOYSA-N
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Description

“tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate” is a chemical compound. It is also known as 3-(Boc-amino)-1-propanol . The compound is used in the synthesis of phosphatidyl ethanolamines and ornithine .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H17NO3 . The SMILES string representation is OCCCNC(OC©©C)=O .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . Its density is 1.025 g/mL at 20 °C (lit.) . The refractive index is n20/D 1.453 .

Scientific Research Applications

Enantioselective Synthesis The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility is highlighted in the crystallographic analysis, which confirms the relative substitution of the cyclopentane ring, crucial for synthesizing these analogues (Ober et al., 2004).

Chemoselective Transformation It also plays a role in the chemoselective transformation of amino protecting groups. A study demonstrated its synthesis from commonly used amino protecting groups and its reactivity towards various electrophiles, showcasing its versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Antioxidant Synthesis Research into new antioxidants for polymer stabilization led to the synthesis of compounds containing the tert-butyl group. These antioxidants, characterized by their higher molecular weight and effective stabilization against thermal oxidation, underscore the compound's relevance in material science (Jiang-qing Pan et al., 1998).

Free Volume Manipulation In the field of polymer science, tert-butyl groups have been used for free volume manipulation of polyimide films. This approach involves solid-state thermal treatments to alter the physical packing structure and gas transport properties of polymers, demonstrating the compound's potential in engineering polymer materials for specific applications (Sharon Lin et al., 2020).

Photoredox-Catalyzed Amination The compound has been involved in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones. This reaction pathway allows for the assembly of 3-aminochromones under mild conditions, highlighting its utility in facilitating complex chemical transformations (Zhi-Wei Wang et al., 2022).

Safety and Hazards

The compound is classified as a combustible liquid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h15H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHJOQGBBBLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824163-90-7
Record name tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate
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